molecular formula C3H5Na2O4P B194178 磷霉素钠 CAS No. 26016-99-9

磷霉素钠

货号 B194178
CAS 编号: 26016-99-9
分子量: 182.02 g/mol
InChI 键: QZIQJIKUVJMTDG-OTUWWBTESA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fosfomycin is a bactericidal, low-molecular weight, broad-spectrum antibiotic . It is used to treat bladder infections and has potential activity against several bacteria, including multidrug-resistant Gram-negative bacteria . It is produced by Streptomyces fradiae and can also be produced synthetically . It is commercially available as the disodium salt for intravenous administration .


Synthesis Analysis

Fosfomycin is currently produced using a synthetic process . It is a low-molecular weight (138 g/mol), highly polar phosphonic acid derivative (cis–1,2-epoxypropyl phosphonic acid) that represents its own class of antibiotics .


Molecular Structure Analysis

Fosfomycin is a phosphoenolpyruvate analog and contains a phosphonic group and an epoxide ring . Its chemical formula is C3H5Na2O4P . The molecular weight is 182.02 g/mol .


Physical And Chemical Properties Analysis

Fosfomycin is a highly soluble substance in water . It is a low-molecular weight (138 g/mol), highly polar phosphonic acid derivative . The exact mass is 181.97 and the molecular weight is 182.020 .

科学研究应用

  • Urinary Tract Infections (UTIs)

    • Fosfomycin sodium is widely used in the treatment of uncomplicated urinary tract infections (UTIs) in females .
    • It is administered as a single 3-gram oral dose and has a desirable safety profile .
    • The results have been promising, making fosfomycin a first-line therapeutic option for UTIs .
  • Treatment of Gram-Positive and Gram-Negative Bacterial Infections

    • Fosfomycin sodium has a broad spectrum of activity and is active against both gram-positive and gram-negative bacteria .
    • It is used for treating infections caused by these pathogens, which are often resistant to several classes of antibiotics .
    • The treatment involves the administration of fosfomycin alone or in combination with other antibiotics .
    • The results have been encouraging, with a cure achieved in 81.1% of the patients, and improvement noted in 2.9% .
  • Treatment of Multidrug-Resistant (MDR) Bacteria

    • Fosfomycin sodium has shown activity against a wide range of bacteria, including MDR, XDR, and PDR bacteria .
    • Due to its high tissue penetration, it may be used in a broad range of tissues and targets, including the CNS, soft tissue, bone, lungs, and abscess fluid .
    • Further research is needed to establish the effectiveness and safety of fosfomycin in the treatment of patients with such infections .
  • Treatment of Methicillin-Resistant Staphylococcus Aureus (MRSA)

    • Fosfomycin sodium has shown effectiveness against MRSA .
    • It is used as part of the treatment regimen for infections caused by MRSA .
    • The results have been promising, but more research is needed to establish the optimal dosage and treatment duration .
  • Treatment of Enterobacterales Infections

    • Fosfomycin sodium is effective against Enterobacterales, including extended-spectrum beta-lactamase (ESBL)–producing and carbapenem-resistant Klebsiella pneumoniae .
    • It is used in the treatment of infections caused by these bacteria .
    • The results have been encouraging, but further research is needed to establish the optimal treatment regimen .
  • Treatment of Gastrointestinal Infections

    • Fosfomycin sodium is used in the treatment of gastrointestinal infections .
    • It is administered orally or intravenously, depending on the severity of the infection .
    • The results have been promising, but more research is needed to establish the optimal dosage and treatment duration .
  • Treatment of Pneumococcal Infections

    • Fosfomycin sodium has shown effectiveness against pneumococcal infections .
    • It is used as part of the treatment regimen for infections caused by these bacteria .
    • The results have been promising, but more research is needed to establish the optimal dosage and treatment duration .
  • Treatment of Escherichia coli Infections

    • Fosfomycin sodium is effective against Escherichia coli, including fluoroquinolone-resistant E. coli .
    • It is used in the treatment of infections caused by these bacteria .
    • The results have been encouraging, but further research is needed to establish the optimal treatment regimen .
  • Treatment of Infections in the Central Nervous System (CNS)

    • Thanks to its high tissue penetration, fosfomycin may be used in a broad range of tissues and targets, including the CNS .
    • It is administered orally or intravenously, depending on the severity of the infection .
    • The results have been promising, but more research is needed to establish the optimal dosage and treatment duration .

安全和危害

Fosfomycin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is required .

未来方向

Fosfomycin has a broad spectrum of activity against many multidrug-resistant bacterial strains. Due to its extensive tissue penetration, it may be indicated for infections of the CNS, soft tissues, bone, lungs, and abscesses . There is a renewed interest in its use more recently due to the global problem of advancing antimicrobial resistance . Further studies are urgently needed, and fosfomycin monotherapy should be avoided .

属性

IUPAC Name

disodium;[(2R,3S)-3-methyloxiran-2-yl]-dioxido-oxo-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O4P.2Na/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;/q;2*+1/p-2/t2-,3+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIQJIKUVJMTDG-JSTPYPERSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)P(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](O1)P(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Na2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017220
Record name Disodium [(2R,3S)-3-methyloxiran-2-yl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosfomycin sodium

CAS RN

26016-99-9
Record name Fosfomycin sodium [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026016999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium [(2R,3S)-3-methyloxiran-2-yl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium (1R,2S)-(1,2-epoxypropyl)phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.084
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSFOMYCIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97MMO19FNO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosfomycin sodium
Reactant of Route 2
Fosfomycin sodium
Reactant of Route 3
Fosfomycin sodium
Reactant of Route 4
Fosfomycin sodium
Reactant of Route 5
Fosfomycin sodium
Reactant of Route 6
Fosfomycin sodium

Citations

For This Compound
487
Citations
M Ishizuka, C Cerniglia, A Boobis - … in food: prepared by the eighty …, 2021 - books.google.com
… and developmental toxicity, and the genotoxicity of fosfomycin sodium submitted by the sponsor. All toxicity tests on fosfomycin sodium submitted by the sponsor were performed via …
Number of citations: 0 books.google.com
N Iwai, H Nakamura, M Miyazu… - The Japanese Journal of …, 1991 - europepmc.org
Fosfomycin sodium (FOM-Na, Forocyle-S) was administered at 25 mg/kg or 50 mg/kg to 15 children between the ages of 3 and 15 through intravenous injection or through 1 hour …
Number of citations: 9 europepmc.org
T Yamano, T Morizono, K Shiraishi, M Miyagi… - International journal of …, 2007 - Elsevier
OBJECTIVE: The objective of this study is to evaluate the safety of two ear drops, Ofloxacin (OFLX: Taribid Otic Solution ® , Daiichi Seiyaku) and Fosfomycin sodium (FOM: Fosmicin S ® …
Number of citations: 15 www.sciencedirect.com
ME Falagas, EK Vouloumanou… - Clinical microbiology …, 2016 - Am Soc Microbiol
The treatment of bacterial infections suffers from two major problems: spread of multidrug-resistant (MDR) or extensively drug-resistant (XDR) pathogens and lack of development of …
Number of citations: 590 journals.asm.org
Y ZOU, K LIU, W JIANG, Y ZHANG… - Chinese Journal of …, 2012 - ingentaconnect.com
… fosfomycin sodium diol substance in fosfomycin sodium for … to improve the quality control of fosfomycin sodium. Methods: LC-MS/… research and control of fosfomycin sodium for injection. …
Number of citations: 0 www.ingentaconnect.com
H Jiang, H Chen, N Cai, J Zou… - Magnetic Resonance in …, 2015 - Wiley Online Library
A quantitative 31 P‐NMR method for the determination of fosfomycin and impurity A in pharmaceutical products of fosfomycin sodium or calcium has been developed. In this method, …
E Bergogne‐Bérézin - Antimicrobial agents: antibacterials and …, 2005 - Wiley Online Library
This chapter provides an overview about fosfomycin and derivatives. Fosfomycin belongs to the class of phosphonic antibiotics possessing a broad spectrum and exhibiting bactericidal …
Number of citations: 10 onlinelibrary.wiley.com
Z Ding, H Zhang, D Han, P Zhu, P Yang… - Journal of Chemical & …, 2017 - ACS Publications
The solubility data of fosfomycin sodium (FOM-Na) in six pure solvents (methanol, ethanol, propanol, cyclohexane, acetone, N,N-dimethylformamide) and two binary solvents (methanol …
Number of citations: 11 pubs.acs.org
T Bergan, SB Thorsteinsson, E Albini - Chemotherapy, 1993 - karger.com
… The serum half-life of 2.1 h for the iv dose of fosfomycin sodium in this study contrasts with the finding of 3.4 h previously [1], This difference is relevant to bioavailability com …
Number of citations: 67 karger.com
L Sánchez-Morillas, PR Pérez-Ezquerra… - Annals of Allergy …, 2010 - annallergy.org
… 10 mg/mL in saline solution) with fosfomycin sodium, both with negative results. Histamine (… a single-blind oral challenge with fosfomycin sodium with a positive result: 45 minutes after …
Number of citations: 8 www.annallergy.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。